(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic compound with the molecular formula C16H16F3NO. This compound features a piperidine ring substituted with a cyclopropylidene group and a trifluoromethylphenyl group. The presence of the trifluoromethyl group is particularly noteworthy due to its significant impact on the compound’s chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclopropanation and Friedel-Crafts acylation to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropylidenepiperidin-1-yl)(4-fluorophenyl)methanone
- (4-Cyclopropylidenepiperidin-1-yl)(4-chlorophenyl)methanone
- (4-Cyclopropylidenepiperidin-1-yl)(4-bromophenyl)methanone
Uniqueness
The presence of the trifluoromethyl group in (4-Cyclopropylidenepiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone distinguishes it from similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)14-5-3-13(4-6-14)15(21)20-9-7-12(8-10-20)11-1-2-11/h3-6H,1-2,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJHMUGWQLUIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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